molecular formula C23H21N3O2S B2817165 N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide CAS No. 895010-05-6

N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B2817165
CAS No.: 895010-05-6
M. Wt: 403.5
InChI Key: NYORNANSFYINPM-UHFFFAOYSA-N
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Description

N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide is a useful research compound. Its molecular formula is C23H21N3O2S and its molecular weight is 403.5. The purity is usually 95%.
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Scientific Research Applications

Src Kinase Inhibition and Anticancer Activities

Thiazolyl N-benzyl-substituted acetamide derivatives, similar in structure to the compound , have been synthesized and evaluated for their Src kinase inhibitory activities. These compounds are of interest due to their potential anticancer properties. For instance, a study demonstrated that an unsubstituted N-benzyl derivative showed significant inhibition of c-Src kinase, which is a critical target in cancer therapy. Furthermore, these compounds exhibited promising anticancer activities against various cancer cell lines, including colon carcinoma, breast carcinoma, and leukemia, highlighting their potential in cancer treatment (Fallah-Tafti et al., 2011).

Antiproliferative Activity

New functionalized pyridine linked thiazole derivatives have been synthesized and their antiproliferative activities studied. Certain derivatives exhibited significant anticancer activity against specific cancer cell lines, such as liver and breast cancer cells, with IC50 values in the low micromolar range. This suggests the potential of these compounds in developing new cancer therapies (Alqahtani & Bayazeed, 2020).

Fluorescence Properties and Anticancer Activity

The synthesis and evaluation of Co(II) complexes of thiazole derivatives have been conducted, revealing significant insights into their structure and potential applications. These complexes have been studied for their fluorescence properties and in vitro cytotoxicity against human cancer cell lines, indicating their potential utility in both diagnostic and therapeutic contexts (Vellaiswamy & Ramaswamy, 2017).

Synthesis and Antimicrobial Activities

Thiazole derivatives have been synthesized and evaluated for their antimicrobial activities, demonstrating significant antibacterial and antifungal effects. This research suggests the potential of these compounds in developing new antimicrobial agents, which is crucial given the rising challenge of antibiotic resistance (Saravanan et al., 2010).

Properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c1-2-28-19-11-6-12-20-22(19)25-23(29-20)26(16-18-10-7-13-24-15-18)21(27)14-17-8-4-3-5-9-17/h3-13,15H,2,14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYORNANSFYINPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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